molecular formula C9H7ClO2 B148428 4-Chlorocinnamic acid CAS No. 1615-02-7

4-Chlorocinnamic acid

Cat. No. B148428
CAS RN: 1615-02-7
M. Wt: 182.6 g/mol
InChI Key: GXLIFJYFGMHYDY-ZZXKWVIFSA-N
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Description

4-Chlorocinnamic acid is an organochlorine compound that is functionally related to trans-cinnamic acid . It comprises trans-cinnamic acid having a chloro substituent at the 4-position on the phenyl ring . It has a molecular formula of C9H7ClO2 .


Molecular Structure Analysis

The molecular structure of 4-Chlorocinnamic acid consists of a carbonyl group (C=O) and a C=C bond . The s-cis orientation of these groups appears as the only stable structure . The molecule has a molecular weight of 182.604 Da and a monoisotopic mass of 182.013458 Da .


Chemical Reactions Analysis

The photochemical dynamics of crystals composed of 4-Chlorocinnamic acid are dominated by an irreversible [2+2] photodimerization reaction . The photoreaction leads to a new crystal phase, but prolonged irradiation leads to an amorphous solid .


Physical And Chemical Properties Analysis

4-Chlorocinnamic acid has a density of 1.3±0.1 g/cm3 , a boiling point of 325.3±17.0 °C at 760 mmHg , and a flash point of 150.5±20.9 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.94 .

Scientific Research Applications

Medicine: Antimicrobial Properties

4-Chlorocinnamic acid: has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus . These findings suggest that 4-Chlorocinnamic acid could be used in developing new antimicrobial agents to combat resistant strains of pathogens.

Agriculture: Plant Growth and Protection

In agriculture, 4-Chlorocinnamic acid has been isolated from Streptomyces griseocarneus and shown to inhibit the growth of Colletotrichum gloeosporioides , a pathogen responsible for anthracnose in sweet peppers . This indicates its potential role as a natural pesticide, offering an environmentally friendly alternative to synthetic chemicals.

Materials Science: Chemical Synthesis

The compound is utilized in materials science as a precursor in the synthesis of more complex molecules. Its role in the production of polymers and other advanced materials is significant due to its reactive double bond, which can be modified to create new materials with desired properties .

Food Industry: Preservative and Additive

4-Chlorocinnamic acid: may serve as a preservative or additive in the food industry. Its antimicrobial properties can help in extending the shelf life of food products. Additionally, its antioxidant potential contributes to the maintenance of food quality during storage .

Environmental Science: Pollution Remediation

Studies have suggested that compounds structurally similar to 4-Chlorocinnamic acid could play a role in environmental science, particularly in the biodegradation of antibiotics and the reduction of pollution . This application is crucial in the context of increasing antibiotic resistance and the need for sustainable environmental practices.

Cosmetic Formulations: Skin Care and Protection

In the cosmetic industry, 4-Chlorocinnamic acid and its derivatives are explored for their use in skin care formulations. They may provide benefits such as moisturizing effects, UV protection, and anti-aging properties due to their antioxidant activity .

Mechanism of Action

Target of Action

4-Chlorocinnamic acid is a derivative of cinnamic acid, which has been found to have antimicrobial activity . It has been shown to have potent urease inhibitory activities , suggesting that urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, could be a primary target of this compound.

Mode of Action

Given its urease inhibitory activity, it is plausible that it interacts with the active site of the urease enzyme, thereby inhibiting its function . This interaction could lead to changes in the enzyme’s conformation or its ability to bind to its substrate, urea.

Safety and Hazards

4-Chlorocinnamic acid is harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation . To avoid contact with skin, eyes, and clothing, it should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

(E)-3-(4-chlorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
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InChI Key

GXLIFJYFGMHYDY-ZZXKWVIFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
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DSSTOX Substance ID

DTXSID001275521
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Molecular Weight

182.60 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS]
Record name 4-Chlorocinnamic acid
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Product Name

4-Chlorocinnamic acid

CAS RN

940-62-5, 1615-02-7
Record name (2E)-3-(4-Chlorophenyl)-2-propenoic acid
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Record name (E)-p-Chlorocinnamic acid
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Record name Cinnamic acid, p-chloro-
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Record name (E)-p-Chlorocinnamic acid
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Record name p-chlorocinnamic acid
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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